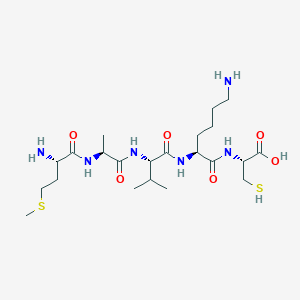![molecular formula C7H6N4OS2 B12546204 N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea CAS No. 672306-68-2](/img/structure/B12546204.png)
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea is a heterocyclic compound that features a thiourea group attached to a 1,3,4-thiadiazole ring, which is further substituted with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by the addition of thiourea. The reaction conditions often include refluxing in ethanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The furan and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design due to its biological activities.
Industry: Possible applications in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, while the thiadiazole and furan rings can participate in π-π stacking interactions. These interactions can disrupt the normal function of enzymes and proteins, leading to antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H[1,2,4]triazole-3-thiol
Uniqueness
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea is unique due to the presence of both thiourea and thiadiazole functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
672306-68-2 |
|---|---|
Formule moléculaire |
C7H6N4OS2 |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C7H6N4OS2/c8-6(13)9-7-11-10-5(14-7)4-2-1-3-12-4/h1-3H,(H3,8,9,11,13) |
Clé InChI |
KKDNBBBMHCDAGO-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NN=C(S2)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
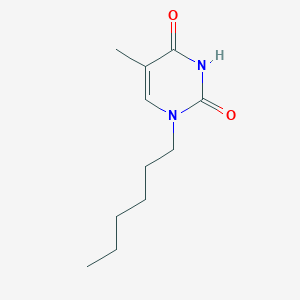
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)
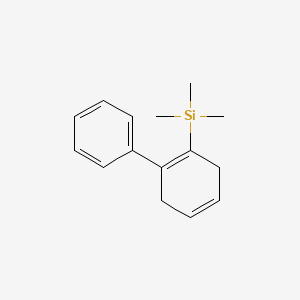
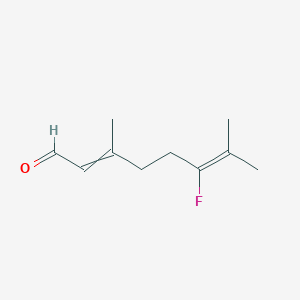

![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
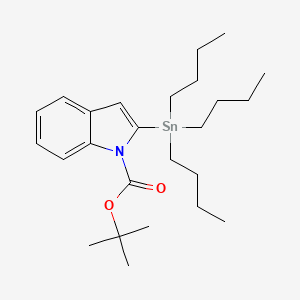
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)

